Sodium 1-decanesulfonate, ~98%

Catalog No.
S610096
CAS No.
13419-61-9
M.F
C10H22NaO3S
M. Wt
245.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-decanesulfonate, ~98%

CAS Number

13419-61-9

Product Name

Sodium 1-decanesulfonate, ~98%

IUPAC Name

sodium decane-1-sulfonate

Molecular Formula

C10H22NaO3S

Molecular Weight

245.34 g/mol

InChI

InChI=1S/C10H22O3S.Na/c1-2-3-4-5-6-7-8-9-10-14(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

SBNUEVPRRHCPNQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Decanesulfonic acid, sodium salt (1:1); 1-Decanesulfonic acid, sodium salt (6CI,7CI,8CI,9CI); Sodium capryl sulfonate; Sodium decanesulfonate; Sodium decylsulfonate; Sodium n-decylsulfonate;

Canonical SMILES

CCCCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium decane-1-sulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium 1-decanesulfonate (~98%, CAS 13419-61-9) is a high-purity, ten-carbon anionic surfactant utilized as an ion-pairing reagent in analytical chemistry and a structure-directing agent in materials science. Featuring a highly stable carbon-sulfur (C-S) bond, it offers hydrolytic stability across a broad pH range, distinguishing it from ester-linked alkyl sulfates. As a mid-chain length sulfonate, it provides a precise thermodynamic balance between hydrophilicity and hydrophobicity, exhibiting a critical micelle concentration (CMC) of approximately 41.5 mM and a low Krafft point [1]. For industrial and laboratory procurement, this compound is selected when shorter-chain analogs fail to provide sufficient hydrophobic interaction and longer-chain analogs introduce solubility limitations or excessive chromatographic retention.

Substituting sodium 1-decanesulfonate with adjacent homologs or alternative anionic classes compromises assay reproducibility and system fluidics. Short-chain analogs, such as sodium octanesulfonate (C8), fail to provide adequate hydrophobic retention for moderately polar basic analytes, resulting in co-elution with the solvent front during reversed-phase high-performance liquid chromatography (RP-HPLC) [1]. Conversely, substituting with sodium dodecanesulfonate (C12) induces excessively long retention times, requires higher organic modifier concentrations, and introduces a severe risk of precipitation in cold autosamplers due to its significantly higher Krafft point [2]. Furthermore, replacing this sulfonate with a common sulfate like sodium dodecyl sulfate (SDS) introduces hydrolytic instability in acidic mobile phases, leading to the generation of fatty alcohols that foul columns and degrade baseline stability. Procurement must specify the C10 sulfonate to ensure long-term operational stability.

Balanced Hydrophobic Retention in Ion-Pair Chromatography

In the RP-HPLC analysis of complex basic mixtures, the alkyl chain length of the ion-pairing reagent directly dictates the retention factor (k'). Sodium 1-decanesulfonate provides a calibrated retention window for moderately polar basic analytes, such as tetracycline antibiotics, allowing for efficient isocratic separations. Studies demonstrate that substituting with the shorter sodium octanesulfonate results in insufficient retention and peak overlap, while the longer sodium dodecanesulfonate causes excessive retention, peak broadening, and necessitates complex gradient elutions that disrupt baseline stability [1].

Evidence DimensionChromatographic retention factor (k') and resolution
Target Compound DataProvides baseline resolution of basic analytes within standard isocratic run times
Comparator Or BaselineSodium octanesulfonate (insufficient retention/co-elution) and Sodium dodecanesulfonate (excessive retention/peak broadening)
Quantified DifferenceC10 provides an intermediate retention factor, avoiding the >50% run-time extension caused by C12 analogs
ConditionsIsocratic RP-HPLC of basic analytes in acidic mobile phases (pH 2-3)

Enables laboratories to achieve baseline separation of complex polar mixtures using simple isocratic methods, maximizing sample throughput and minimizing pump equilibration time.

Intermediate Critical Micelle Concentration (CMC) for Formulation Control

The critical micelle concentration (CMC) is a defining parameter for surfactant applications, dictating the maximum monomeric concentration available before micellization alters phase behavior. Sodium 1-decanesulfonate exhibits a CMC of approximately 41.5 mM at 25 °C. This is highly differentiated from its adjacent homologs: sodium octanesulfonate has a much higher CMC of ~135 mM, while sodium dodecanesulfonate micellizes at a restrictive ~12.0 mM[1]. This intermediate CMC allows for relatively high working concentrations of the C10 monomer in solution, which is critical for driving ion-pair formation without prematurely triggering micellar aggregation that can disrupt stationary phase partitioning.

Evidence DimensionCritical Micelle Concentration (CMC) at 25 °C
Target Compound Data~41.5 mM
Comparator Or BaselineSodium octanesulfonate (~135 mM) and Sodium dodecanesulfonate (~12.0 mM)
Quantified DifferenceC10 CMC is approximately 3.2-fold lower than C8 and 3.4-fold higher than C12
ConditionsAqueous solution at 25 °C

Provides a broad, highly controllable working concentration range for ion-pairing and templating applications before the onset of disruptive micellization.

Hydrolytic Stability in Acidic Media vs. Alkyl Sulfates

Many RP-HPLC methods for basic analytes require highly acidic mobile phases (pH 2-3) to suppress silanol ionization on the stationary phase. Under these conditions, widely used alkyl sulfates like sodium dodecyl sulfate (SDS) undergo rapid acid-catalyzed hydrolysis at the C-O-S ester linkage, generating fatty alcohols and sulfuric acid. In contrast, sodium 1-decanesulfonate features a stable carbon-sulfur (C-S) bond that remains fully intact under extreme acidic conditions[1]. This structural difference prevents the continuous generation of hydrophobic degradants that cause baseline drift, ghost peaks, and irreversible column fouling.

Evidence DimensionHydrolytic degradation rate in acidic media
Target Compound DataNegligible hydrolysis due to stable C-S bond
Comparator Or BaselineSodium dodecyl sulfate (SDS), which undergoes rapid acid-catalyzed ester hydrolysis
Quantified DifferenceNear 100% structural integrity for the sulfonate vs. continuous progressive degradation for the sulfate
ConditionsAqueous mobile phases buffered with phosphoric or oxalic acid (pH 2-3) over extended analytical campaigns

Prevents irreversible column fouling and baseline noise caused by fatty alcohol degradation, ensuring long-term reproducibility in automated LC workflows.

Low Krafft Point Preventing System Precipitation

The Krafft point defines the minimum temperature at which a surfactant's solubility equals its CMC; below this temperature, the surfactant precipitates as a hydrated solid. Sodium 1-decanesulfonate demonstrates high low-temperature solubility, remaining fully dissolved in aqueous systems at temperatures as low as 16 °C [1]. In stark contrast, sodium dodecanesulfonate (C12) exhibits a significantly higher Krafft point, frequently precipitating at ambient or sub-ambient temperatures. In automated analytical or industrial fluidic systems, this precipitation can cause catastrophic blockages.

Evidence DimensionKrafft Point / Minimum solubility temperature
Target Compound DataRemains fully soluble at ≤ 16 °C
Comparator Or BaselineSodium dodecanesulfonate (C12), which exhibits a Krafft point > 30 °C
Quantified DifferenceC10 sulfonate maintains high aqueous solubility at temperatures at least 14 °C lower than the C12 analog
ConditionsAqueous/organic mobile phase mixtures in temperature-controlled autosamplers or cold rooms

Eliminates the risk of catastrophic HPLC pump seal failure or column blockage due to surfactant precipitation during overnight automated runs.

Isocratic Ion-Pairing Reagent for Basic Pharmaceutical Analysis

Sodium 1-decanesulfonate is a primary choice for the reversed-phase HPLC analysis of basic drugs, biogenic amines, and antibiotics (e.g., tetracyclines). Its C10 chain provides a precise thermodynamic balance of hydrophobic retention, allowing for efficient isocratic separations where C8 fails to retain target analytes and C12 over-retains them, causing peak broadening[1].

Pseudostationary Phase in Micellar Electrokinetic Chromatography (MEKC)

With an intermediate CMC of ~41.5 mM, this compound is highly effective as a pseudostationary phase in MEKC. It allows for higher surfactant concentrations than C12 analogs without the risk of precipitation, providing a wider, more stable analytical window for the separation of neutral and charged analytes in complex biological matrices [2].

Structure-Directing Template for Mesoporous Nanomaterials

In template-assisted admicellar polymerization and the synthesis of mesoporous materials, the specific micellar aggregation behavior of the C10 sulfonate provides precise control over pore size and structure. Its intermediate CMC and low Krafft point make it significantly easier to process, maintain in solution at ambient temperatures, and remove post-synthesis compared to longer-chain templating agents [2].

Physical Description

93% by weight: Colorless or yellowish solid; [SIDS Dossier] White hygroscopic crystals; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

245.11873502 Da

Monoisotopic Mass

245.11873502 Da

Heavy Atom Count

15

UNII

XDV119KO2Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13419-61-9

Use Classification

Cosmetics -> Surfactant; Emulsifying

Dates

Last modified: 08-15-2023

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